molecular formula C16H14 B1622775 1,3-Dimethylanthracene CAS No. 610-46-8

1,3-Dimethylanthracene

Cat. No. B1622775
CAS RN: 610-46-8
M. Wt: 206.28 g/mol
InChI Key: YPGZWANKCCQIBY-UHFFFAOYSA-N
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Description

1,3-Dimethylanthracene (DMA) is an organic compound that belongs to the group of polycyclic aromatic hydrocarbons (PAHs). It is a yellow crystalline powder that is insoluble in water but soluble in organic solvents such as benzene, toluene, and chloroform. DMA has been widely used in scientific research due to its unique properties and applications.

Scientific Research Applications

Photoluminescence and Excimer Emission

1,3-Dimethylanthracene shows unique behavior in specific environments. For instance, when combined with gamma-cyclodextrin in aqueous solution, it forms a dimer and emits excimer-like fluorescence. This phenomenon is significant in understanding molecular interactions in nanocavities (Sato et al., 2006).

Crystal Structure and Synthesis

The synthesis and crystal structure of 1,3-Dimethylanthracene derivatives have been explored. For example, 2,6-dimethylanthracene and its pseudo-triptycene derivatives exhibit distinct crystal structures and show varying photoluminescence properties due to their molecular configurations (Gong et al., 2010).

Lattice Dynamics

Research into the lattice dynamics of dipolarly disordered 1,3-Dimethylanthracene crystals offers insights into the behavior of molecular structures under different conditions. These studies focus on phonon density and dynamics, contributing to the broader understanding of molecular physics (Dörr et al., 1998).

Antitumor Potential

1,3-Dimethylanthracene derivatives have shown potential in antitumor applications. Certain emodin anthraquinone derivatives demonstrate significant inhibition of tumor cell proliferation, suggesting a route for future cancer treatments (Li et al., 2020).

Fullerene Chemistry

The compound plays a role in fullerene chemistry. For example, the (e,e,e)-tris-adduct of C60 and 9,10-dimethylanthracene, obtained from [4+2]-cycloaddition, showcases its importance in this field (Duarte-Ruiz et al., 2008).

Intramolecular Encounters

Time-resolved studies of intramolecular fluorescence quenching in 1,3-Dimethylanthracene derivatives provide valuable information about the rates of intramolecular collisions, which is crucial for understanding chemical reaction dynamics (Nairn et al., 1978).

properties

IUPAC Name

1,3-dimethylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-11-7-12(2)16-10-14-6-4-3-5-13(14)9-15(16)8-11/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGZWANKCCQIBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC3=CC=CC=C3C=C2C(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403869
Record name 1,3-Dimethylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethylanthracene

CAS RN

610-46-8
Record name 1,3-Dimethylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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